H-Gly-ala-phe-OH
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Overview
Description
Mechanism of Action
Target of Action
Peptides similar to this structure have been found to have an affinity for plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .
Mode of Action
Peptides are known to interact with their targets through various non-covalent interactions, leading to changes in the target’s function . For instance, peptide derivatives containing the fragment –Ala–Phe–Lys– displayed higher inhibitory activity against plasmin than EACA .
Biochemical Pathways
For instance, peptides that inhibit plasmin can affect the fibrinolysis pathway, which is responsible for breaking down blood clots .
Pharmacokinetics
Peptides generally have predictable metabolism and shorter time to market .
Result of Action
Peptides that inhibit plasmin can prevent plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
Action Environment
Peptides’ actions can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-ala-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, glycine, to the resin. Subsequent amino acids, alanine and phenylalanine, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of peptides. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial peptide synthesis to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
H-Gly-ala-phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of protecting groups and specific catalysts to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives, while reduction can lead to the formation of reduced peptide analogs .
Scientific Research Applications
H-Gly-ala-phe-OH has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It is utilized in the development of peptide-based materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
H-Gly-ala-OH: A dipeptide composed of glycine and alanine.
H-Ala-phe-OH: A dipeptide composed of alanine and phenylalanine.
H-Gly-phe-OH: A dipeptide composed of glycine and phenylalanine.
Uniqueness
H-Gly-ala-phe-OH is unique due to its tripeptide structure, which provides a balance of hydrophilic and hydrophobic properties. This balance allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
17922-87-1 |
---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
MZZSCEANQDPJER-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+] |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Key on ui other cas no. |
17922-87-1 |
sequence |
GAF |
Synonyms |
Gly-Ala-Phe Gly-L-Ala-L-Phe glycyl-alanyl-phenylalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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